molecular formula C13H19NO3 B3042090 Amino[4-(pentyloxy)phenyl]acetic acid CAS No. 500695-52-3

Amino[4-(pentyloxy)phenyl]acetic acid

Cat. No.: B3042090
CAS No.: 500695-52-3
M. Wt: 237.29 g/mol
InChI Key: FSQMLVRYEBEDNM-UHFFFAOYSA-N
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Description

Amino[4-(pentyloxy)phenyl]acetic acid is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Amino acids like "Amino[4-(pentyloxy)phenyl]acetic acid" are often synthesized and characterized to study their chemical properties. One study focused on synthesizing novel 2‐(4‐(2‐amino‐6‐(4‐substituted phenyl) pyrimidin‐4‐yl)‐2‐substituted phenoxy) acetic acid derivatives and evaluated their hypolipidemic activity (Mokale et al., 2012). Another research synthesized derivatives like 8-phenyl-(4-oxy-acetic acid N-hydroxysuccinimidyl ester) for high-performance liquid chromatography applications (Li et al., 2006).

Biological and Medicinal Applications

  • Some derivatives of this compound have been explored for their potential biological applications. For instance, the synthesis and characterization of metal complexes of certain derivatives revealed antibacterial and antifungal activities (Hussien et al., 2017). Additionally, these amino acids are investigated for their binding properties with proteins, as seen in a study where p-hydroxycinnamic acid derivatives were synthesized and their interaction with bovine serum albumin was examined (Meng et al., 2012).

Analytical Chemistry

  • In the field of analytical chemistry, amino acids derivatives like these are used as reagents. One study used a derivative for the simultaneous determination of various hydroxyphenyl acids in human urine, highlighting its utility in detecting potential cancer biomarkers (Yang et al., 2017).

Material Science

  • Research in material science also utilizes these compounds. A study demonstrated the synthesis of (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylicc acid, a component of liquid crystal materials, using microwave-assisted flow reactor technology (Egami et al., 2018).

Safety and Hazards

While specific safety and hazard information for “Amino[4-(pentyloxy)phenyl]acetic acid” was not found in the available resources, general safety measures for handling amino acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for “Amino[4-(pentyloxy)phenyl]acetic acid” could involve further exploration of its potential applications in various fields of research and industry. Additionally, the development of new synthesis methods and the study of its mechanism of action could be areas of future research .

Properties

IUPAC Name

2-amino-2-(4-pentoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-3-4-9-17-11-7-5-10(6-8-11)12(14)13(15)16/h5-8,12H,2-4,9,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQMLVRYEBEDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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